2,2,3,3,4,4-Hexafluorobutan-1-ol

Descripción general

Descripción

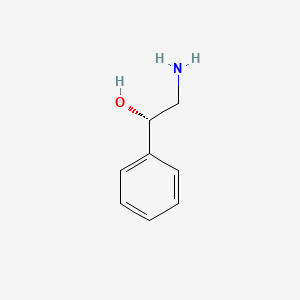

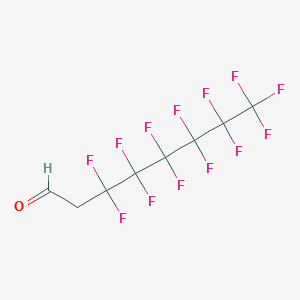

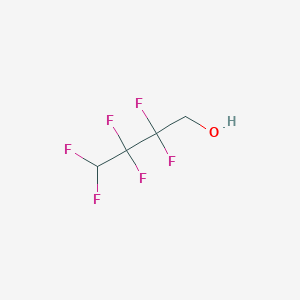

2,2,3,3,4,4-Hexafluorobutan-1-ol is a chemical compound with the molecular formula C4H4F6O . It is also known by other names such as 1-Butanol, 2,2,3,3,4,4-hexafluoro-, 2,2,3,3,4,4-Hexafluor-1-butanol, and 1,1,2,2,3,3-Hexafluoro-4-hydroxybutane .

Synthesis Analysis

The synthesis of this compound can be achieved from Methanol and Hexafluoropropylene .Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 4 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom . The average mass is 182.064 Da and the monoisotopic mass is 182.016632 Da .Chemical Reactions Analysis

This compound can react with 2,3-difluoro-propionyl chloride to produce 2,3-Difluorpropansaeure-2,2,3,4,4,4-hexafluorbutylester .Physical And Chemical Properties Analysis

This compound has a melting point of 68°C, a boiling point of 114°C/740 mmHg, and a density of 1.557 g/mL at 25°C . It has a clear liquid form and is colorless to light yellow .Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Analysis

The compound's utility in NMR spectroscopy is notable, especially in the analysis of multinuclear magnetic resonance spectra. For instance, the study by Abraham and Loftus (1973) elucidates the application of heteronuclear noise decoupling combined with the observation of 13C and 13C-satellite spectra, enabling the determination of chemical shifts and coupling constants in 1,1,1,4,4-hexafluorobutane, a compound closely related to 2,2,3,3,4,4-Hexafluorobutan-1-ol. This research highlights the compound's existence entirely as the trans-rotamer in solution, showcasing its structural specificity and potential application in detailed molecular structure analysis through NMR Abraham & Loftus, 1973.

Synthetic Chemistry

The compound plays a pivotal role in synthetic chemistry, serving as a precursor or intermediate in various synthesis processes. For example, Baker, Ruzicka, and Tinker (1999) demonstrated a one-step synthesis of 1,1,1,4,4,4-hexafluorobutane from succinonitrile, showcasing the compound's utility in producing bis-trifluoromethyl-containing compounds. This synthesis process is significant for its ambient temperature operation and the absence of a moderating solvent or catalyst, demonstrating the compound's versatility and efficiency in synthetic chemistry applications Baker, Ruzicka, & Tinker, 1999.

Fluorination and Polymerization

Hexafluoroisopropan-2-ol, a compound related to this compound, has been highlighted for its effectiveness in promoting fluorinations with the hypervalent fluoroiodane reagent. Minhas, Riley, Stuart, and Urbonaite (2018) noted its exemplary solvent properties, facilitating monofluorination and fluorocyclisation under mild conditions and excellent yields. This application is crucial for its potential in various industrial and research applications, especially in the field of material science and chemical engineering Minhas, Riley, Stuart, & Urbonaite, 2018.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known to be used in the preparation of fluorinated cationic guar gum (fcgg) , and as a solvent to evaluate the dynamic nuclear polarization (DNP) parameters for solutions of free radicals .

Mode of Action

It’s known to interact with its targets primarily as a solvent . In the context of DNP, it likely interacts with free radicals to influence their polarization .

Pharmacokinetics

Its log octanol-water partition coefficient (log kow) is estimated to be 160 , which could suggest moderate lipophilicity and potential for bioaccumulation.

Result of Action

As a solvent, it likely facilitates the dissolution and interaction of other compounds in a solution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,3,3,4,4-Hexafluorobutan-1-ol. For instance, its volatility may increase with temperature due to its relatively low boiling point of 64.75°C . Safety data suggests it’s flammable and may cause skin and eye irritation, and respiratory system irritation .

Propiedades

IUPAC Name |

2,2,3,3,4,4-hexafluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O/c5-2(6)4(9,10)3(7,8)1-11/h2,11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEUVAQYYKMPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

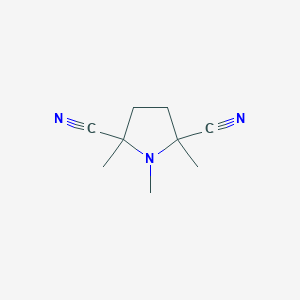

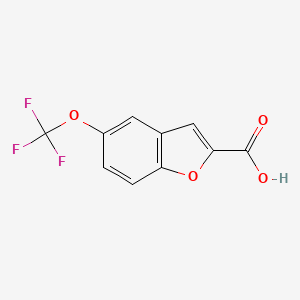

![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)